molecular formula C3H2BrN3O2 B188841 5-Bromo-6-azauracil CAS No. 4956-05-2

5-Bromo-6-azauracil

Cat. No.: B188841
CAS No.: 4956-05-2
M. Wt: 191.97 g/mol
InChI Key: VNTFEWXYAOATFA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

5-Bromo-6-azauracil is a brominated derivative of uracil that acts as an antimetabolite or base analog . It substitutes for thymine in DNA, which is its primary target . The role of thymine is crucial in DNA as it pairs with adenine during DNA replication.

Mode of Action

This compound can induce DNA mutation in the same way as 2-aminopurine . It exists in three tautomeric forms that have different base pairing properties . The keto form is complementary to adenine, so it can be incorporated into DNA by aligning opposite adenine residues during DNA replication . Alternatively, the enol and ion forms are complementary to guanine . This means that this compound can be present in DNA either opposite adenine or guanine .

Biochemical Pathways

The three forms of this compound frequently interchange, so base-pairing properties can become altered at any time . The result of this is that during a subsequent round of replication, a different base is aligned opposite the this compound residue . Further rounds of replication ‘fix’ the change by incorporating a normal nitrogen base into the complementary strand .

Pharmacokinetics

The reactive nature of this compound enables it to undergo nucleophilic substitutions with amines, which are present in the cell wall and other biomolecules .

Result of Action

This compound induces a point mutation via base substitution . This base pair will change from an A-T to a G-C or from a G-C to an A-T after a number of replication cycles, depending on whether this compound is within the DNA molecule or is an incoming base when it is enolized or ionized .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been used to treat wastewater , suggesting that it may retain its activity in various environmental conditions.

Chemical Reactions Analysis

5-Bromo-6-azauracil undergoes various types of chemical reactions, including:

Common reagents used in these reactions include amines, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

5-Bromo-6-azauracil can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific bromination and nitrogen heterocycle structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-bromo-2H-1,2,4-triazine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrN3O2/c4-1-2(8)5-3(9)7-6-1/h(H2,5,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTFEWXYAOATFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)C(=NNC(=O)N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70197835
Record name 5-Bromo-6-azauracil
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4956-05-2
Record name 6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione
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URL https://commonchemistry.cas.org/detail?cas_rn=4956-05-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-6-azauracil
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Record name 5-Bromo-6-azauracil
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Record name 6-BROMO-1,2,4-TRIAZINE-3,5-(2H,4H)-DIONE
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Synthesis routes and methods I

Procedure details

Bromine (2.506 mL, 48.6 mmol) was added to a suspension of 1,2,4-triazine-3,5(2H,4H)-dione (commercially available from Aldrich, 2.5 g, 22.11 mmol) in Water (40 mL). The mixture was stirred at room temperature for 26 hours. A white precipitate was formed. The solid was recovered by filtration and recrystallized from water (15 mL at reflux temperature) affording the title compound 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione (1.97 g, 10.26 mmol, 46.4% yield) as a white crystalline solid.
Quantity
2.506 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
40 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2H-[1,2,4]triazin-3,5-dione (50 g, 442 mmol) is placed in the presence of 60 ml of bromine in 800 ml of water at 60° C. for 10 h. The reaction medium is then slowly added to an ammonia solution until pH=5. It is then extracted in ethyl acetate and the organic phases are dried on MgSO4. After filtration and dry concentration, 1a is isolated in the form of a white solid (79.2 g, yield=93%). TLC silica gel 60 F 254 Merck, CH2Cl2:MeOH 90:10, Rf=0.32.
Quantity
50 g
Type
reactant
Reaction Step One
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60 mL
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reactant
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Quantity
800 mL
Type
solvent
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0 (± 1) mol
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reactant
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Name
Name
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary biological effects of 5-bromo-6-azauracil?

A1: this compound exhibits various biological activities, primarily stemming from its antimetabolite properties. Research indicates it acts as an antiviral, anticarcinogenic, and cell growth inhibitor []. This compound also displays potential as an antibacterial agent [].

Q2: How does this compound exert its antimetabolite effect?

A2: While the precise mechanism remains under investigation, research suggests this compound interferes with nucleic acid synthesis. This disruption stems from its structural similarity to natural pyrimidines, leading to its incorporation into nucleic acids and subsequent dysfunction [].

Q3: What structural modifications of this compound have been explored and what is their impact on biological activity?

A3: Scientists have synthesized various 5-substituted-6-azauracil derivatives, particularly exploring substitutions at the 5-position with aromatic amines, phenols, and alkyl amino groups [, ]. These modifications aim to enhance its properties as a ligand in copper (II) complexes, potentially leading to improved antiviral activity []. Additionally, researchers have investigated this compound nucleosides, particularly with 2-acetamido-2-deoxy-D-glucose, for potential antiviral and antimutagenic activities [].

Q4: Are there any known instances of resistance developing to this compound?

A4: While specific resistance mechanisms for this compound are not extensively discussed in the provided research, it's important to acknowledge that resistance development is a possibility with any compound exhibiting antimetabolite activity. Further research is needed to explore potential resistance mechanisms and cross-resistance with other related compounds.

Q5: Has this compound been used in any clinical trials, and if so, what were the outcomes?

A5: The provided research does not mention any completed or ongoing clinical trials involving this compound. Further research and development, including preclinical studies and potential clinical trials, are necessary to determine its efficacy and safety in humans.

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula for this compound is C4H2BrN3O2. Its molecular weight is 217.99 g/mol.

Q7: What analytical techniques are typically employed to characterize and quantify this compound?

A7: Common analytical techniques for characterizing this compound and its derivatives include nuclear magnetic resonance (NMR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and mass spectrometry (MS) [, ]. These methods provide valuable information about the compound's structure, purity, and presence in various matrices.

Q8: Have there been studies on the stability of this compound under various conditions?

A8: While the provided research doesn't offer detailed stability data, one study investigated the stability of tritium-labeled 6-azauracil and 6-azauridine at 100°C in aqueous solution []. This information suggests a certain degree of stability under these specific conditions, but further investigation is needed to evaluate its stability profile under different storage conditions, pH levels, and in various formulations.

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